molecular formula C18H12Cl3N3OS B12210404 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B12210404
M. Wt: 424.7 g/mol
InChI Key: URCXMGPRMVJDCO-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a pyrimidine-based compound characterized by a chloro-substituted benzylsulfanyl group at position 2 and a 3-chlorophenylcarboxamide moiety at position 2.

Properties

Molecular Formula

C18H12Cl3N3OS

Molecular Weight

424.7 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl3N3OS/c19-12-5-3-6-13(8-12)23-17(25)16-15(21)9-22-18(24-16)26-10-11-4-1-2-7-14(11)20/h1-9H,10H2,(H,23,25)

InChI Key

URCXMGPRMVJDCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 5-chloro-2-aminopyrimidine-4-carboxamide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogen Substitution Patterns

  • Chlorine vs. Fluorine :
    The substitution of chlorine with fluorine in the benzylsulfanyl group (e.g., 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, ) significantly alters electronic properties. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine, as seen in improved pharmacokinetic profiles of fluorinated analogs .
  • Position of Chlorine: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .

Sulfur-Containing Moieties

  • Sulfanyl vs.
  • Alkyl vs. Aryl Sulfanyl Chains :
    Ethylsulfanyl (e.g., 5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide ) and allylsulfanyl (e.g., 2-(allylsulfanyl)-5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide ) substituents introduce varying degrees of flexibility and hydrophobicity, influencing target engagement and metabolic pathways .

Antimicrobial Activity

  • N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (e.g., compounds 6f and 6o ) demonstrate potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL). The 3-chlorophenylcarboxamide group in the target compound may enhance activity compared to less electronegative substituents .
  • In contrast, fluorobenzyl-sulfanyl derivatives (e.g., ) show moderate activity, suggesting that electron-withdrawing groups like fluorine may reduce membrane penetration in bacterial cells .

Anticancer Potential

  • The compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid inhibits DNA synthesis enzymes (IC₅₀: 0.5–1.2 µM), with the trifluoromethyl group enhancing hydrophobic interactions in enzyme active sites. The absence of a carboxylic acid group in the target compound may limit similar efficacy but improve oral bioavailability .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

  • In N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide , intramolecular N—H⋯N hydrogen bonds stabilize the conformation, while intermolecular bonds form layered structures. The target compound’s 3-chlorophenyl group may disrupt similar packing, affecting solubility and crystallization behavior .
  • ORTEP-3 and SHELX software have been critical in resolving crystal structures of analogs, highlighting the role of chloro and sulfanyl groups in determining molecular symmetry and lattice stability .

Data Tables

Table 1. Structural and Activity Comparison of Selected Analogs

Compound Name Substituents Biological Activity (IC₅₀/MIC) Key Reference
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide 4-Fluorobenzyl, 4-sulfamoylphenyl Moderate antimicrobial
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidinyl, 3-chlorophenyl Antimicrobial (MIC: 4 µg/mL)
2-[(4-chlorobenzyl)sulfanyl]-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid 4-Chlorobenzyl, CF₃-anilino Anticancer (IC₅₀: 0.5 µM)
5-chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Ethylsulfanyl, 2-methoxyphenyl Low cytotoxicity

Biological Activity

5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H12Cl3N3OS, with a molecular weight of 424.7 g/mol. Its structure includes a pyrimidine ring, chlorobenzyl and sulfanyl substituents, and a carboxamide functional group. The unique combination of these functional groups enhances its biological activity compared to similar compounds.

Property Details
Molecular FormulaC18H12Cl3N3OS
Molecular Weight424.7 g/mol
Key Functional GroupsPyrimidine, Sulfanyl, Carboxamide
Potential ApplicationsEnzyme inhibition, Receptor modulation

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various biological pathways, including those related to cancer proliferation and metabolic processes.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that contribute to disease states.
  • Binding Interactions : The presence of chlorinated aromatic systems enhances binding affinity to target proteins, which is crucial for its pharmacological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
  • Mechanistic Insights : Docking studies revealed that the compound interacts with the active sites of target proteins primarily through hydrophobic contacts and hydrogen bonding .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer’s.
  • Urease Inhibition : This property indicates possible use in managing conditions related to urea metabolism .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Researchers conducted a series of experiments on human cancer cell lines, demonstrating that the compound significantly reduced cell viability.
    • The study highlighted its mechanism involving apoptosis induction through caspase activation.
  • Enzyme Binding Studies :
    • Binding affinity assays showed that the compound effectively binds to AChE with a Ki value indicating strong inhibition.
    • Bovine serum albumin (BSA) binding interactions were also assessed, revealing favorable binding characteristics that could enhance bioavailability .

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